HUMAN VEGF165 - 127464-60-2

HUMAN VEGF165

Catalog Number: EVT-1520348
CAS Number: 127464-60-2
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human vascular endothelial growth factor 165 (VEGF165) is a 165-amino acid isoform of the vascular endothelial growth factor (VEGF) family of proteins. It is a secreted homodimeric glycoprotein and one of the most potent endothelial cell mitogenic factors []. VEGF165 is primarily known for its role in mediating angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for various physiological and pathological conditions, including embryonic development, wound healing, and tumor growth [, ]. Due to its potent angiogenic activity, VEGF165 has become a focal point in research aimed at developing novel therapeutic strategies for conditions involving inadequate or excessive angiogenesis, such as ischemic diseases and cancer, respectively [, , ].

Synthesis Analysis
  • Eukaryotic Expression Systems:
    • Mammalian cells [, ]
    • Yeast cells (Pichia pastoris [, ], Kluyveromyces lactis [])
  • Prokaryotic Expression Systems:
    • Escherichia coli []

While eukaryotic systems often yield bioactive protein directly, prokaryotic expression often results in the formation of inclusion bodies requiring refolding procedures. To enhance soluble expression in E. coli, fusion tags like maltose-binding protein (MBP) have been successfully employed [].

Molecular Structure Analysis

VEGF165 is a homodimer, meaning it is composed of two identical polypeptide chains linked together. Each monomer contains a heparin-binding domain, allowing the protein to interact with heparin and heparan sulfate proteoglycans, which are important for regulating its activity and localization []. The receptor-binding domain of VEGF165 interacts with specific tyrosine kinase receptors, primarily VEGF receptor-1 (VEGFR-1/Flt-1) and VEGF receptor-2 (VEGFR-2/KDR/Flk-1), to initiate downstream signaling cascades that promote angiogenesis [, , ].

Mechanism of Action

VEGF165 primarily exerts its angiogenic effects by binding to its cognate receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells [, , ]. This binding activates intracellular signaling pathways, leading to a cascade of cellular responses crucial for angiogenesis:

  • Endothelial Cell Proliferation: VEGF165 stimulates the division and multiplication of endothelial cells, providing the cellular building blocks for new blood vessels [, ].
  • Endothelial Cell Migration: VEGF165 guides the directional movement of endothelial cells, facilitating the formation of organized vascular networks [, ].
  • Vascular Permeability: VEGF165 increases the permeability of existing blood vessels, allowing for the leakage of plasma proteins and the formation of a provisional extracellular matrix that supports the growth of new vessels [, ].
Physical and Chemical Properties Analysis

VEGF165 is a heat-stable protein, with no significant thermally induced transitions observed between 20°C and 100°C []. Its heparin-binding domain contributes to its affinity for heparin, affecting its bioavailability and signaling potency [].

Applications
  • Ischemic Disease Models: Researchers have investigated the therapeutic potential of VEGF165 gene therapy for ischemic diseases like peripheral artery disease and myocardial infarction [, , ]. By promoting angiogenesis, VEGF165 aims to restore blood flow to ischemic tissues, improving tissue survival and function.
  • Tissue Engineering: VEGF165 has been used to enhance vascularization in engineered tissues, creating more functional and viable tissue constructs [, ].
  • Wound Healing: Studies have explored the role of VEGF165 in accelerating wound healing by promoting angiogenesis and granulation tissue formation [].
  • Cancer Research: Research focusing on anti-angiogenic therapies for cancer often involves targeting VEGF165 or its receptors, aiming to inhibit tumor growth and metastasis by disrupting blood supply [, , ].
Future Directions
  • Optimized Delivery Systems: The development of efficient and targeted delivery systems for VEGF165, such as nanoparticles and viral vectors, will be crucial for improving the efficacy and safety of VEGF165-based therapies [, , ].
  • Combination Therapies: Exploring the synergistic effects of VEGF165 with other growth factors or therapeutic agents could lead to enhanced therapeutic outcomes in conditions like ischemic disease and wound healing [].

Relevance: Other VEGF isoforms, such as VEGF120, VEGF189, and VEGF206, share structural similarities with human VEGF165 and exhibit overlapping but distinct biological activities. Understanding the functional differences between these isoforms is crucial for developing targeted therapies. For example, rat models utilize isoforms VEGF120 and VEGF164, which differ from the human VEGF165, highlighting the importance of species-specific isoform considerations in research. [, , , , ]

Recombinant Human VEGF165 (rhVEGF165)

Relevance: rhVEGF165 serves as a valuable tool for studying the biological functions of human VEGF165. Its use in research enables the exploration of its therapeutic potential in treating ischemic diseases and evaluating its effects on various cell types, including endothelial cells, fibroblasts, and osteoblasts. [, , , , , , , ]

Anti-VEGF165 Antibodies

Relevance: Anti-VEGF165 antibodies have therapeutic applications in various diseases characterized by excessive or abnormal angiogenesis, such as cancer. These antibodies can inhibit tumor growth and metastasis by blocking the formation of new blood vessels that supply tumors with nutrients and oxygen. Bevacizumab is a prominent example of an anti-VEGF antibody. [, , ]

VEGF Receptor-1 (VEGFR-1/Flt-1)

Relevance: VEGFR-1 plays a complex role in angiogenesis, regulating endothelial cell migration, proliferation, and vessel branching. The truncated soluble form of VEGFR-1 (sFlt-1) acts as a VEGF antagonist by binding and sequestering VEGF, thereby inhibiting its interaction with VEGFR-2. [, , ]

VEGF Receptor-2 (VEGFR-2/KDR/Flk-1)

Relevance: VEGFR-2 is a major target for anti-angiogenic therapies. Blocking VEGFR-2 signaling inhibits endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth. [, , , , ]

Angiopoietin-1 (Ang-1)

Relevance: Co-delivery of Ang-1 with VEGF165 has shown synergistic effects in enhancing angiogenesis and improving blood flow in ischemic tissues. Combining these growth factors could provide a more effective therapeutic strategy for treating ischemic diseases than using VEGF165 alone. [, , ]

Angiopoietin-2 (Ang-2)

Relevance: Ang-2 plays a complex role in tumor angiogenesis and can contribute to tumor growth and metastasis. Targeting both Ang-2 and VEGF pathways simultaneously might provide a more effective anti-angiogenic therapy than targeting either pathway alone. []

Stromal Cell-Derived Factor 1α (SDF-1α)

Relevance: SDF-1α has been shown to enhance angiogenesis independently of VEGF. It promotes endothelial cell proliferation, migration, and tube formation. This finding suggests that SDF-1α might represent a potential therapeutic target for promoting angiogenesis in ischemic tissues, especially in cases where anti-VEGF therapies are ineffective. []

Hepatocyte Growth Factor (HGF)

Relevance: Combining HGF gene transfer with VEGF165 gene transfer showed synergistic effects in promoting angiogenesis and blood flow recovery in a mouse hindlimb ischemia model. This suggests that co-delivery of HGF and VEGF165 may be a promising therapeutic strategy for treating ischemic diseases. []

Fas Ligand (FasL)

Relevance: Co-expression of FasL with VEGF165 has been explored as a potential strategy to inhibit vascular intimal hyperplasia, a major complication of vascular interventions. The rationale behind this approach is to induce apoptosis in proliferating smooth muscle cells while simultaneously promoting re-endothelialization through VEGF165-mediated angiogenesis. []

Properties

CAS Number

127464-60-2

Product Name

HUMAN VEGF165

Molecular Formula

NULL

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.